1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene

Beschreibung

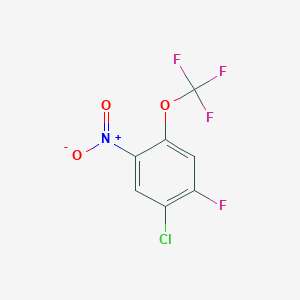

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene is a polysubstituted benzene derivative featuring a unique combination of functional groups:

- Chloro (-Cl) at position 1

- Fluoro (-F) at position 2

- Nitro (-NO₂) at position 5

- Trifluoromethoxy (-OCF₃) at position 4

This compound’s structure confers distinct electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science. The trifluoromethoxy group is particularly notable for its strong electron-withdrawing nature, which enhances thermal stability and influences reactivity in substitution reactions .

Eigenschaften

IUPAC Name |

1-chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPORAXZLYCVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of 4-Trifluoromethoxybenzene Derivatives

A key precursor is 4-trifluoromethoxybenzene or its derivatives, which can be prepared or obtained commercially. The trifluoromethoxy group (-OCF3) is typically introduced via nucleophilic substitution or fluorination reactions on appropriate phenolic or halogenated intermediates.

- For example, a reported method involves the bromination of 4-amino-trifluoromethoxybenzene followed by diazotization and Sandmeyer fluorination to yield 2-fluoro-4-bromotrifluoromethoxybenzene, which serves as a key intermediate.

Halogenation and Nitration Steps

Chlorination and Fluorination

- Chlorination can be introduced via Sandmeyer reactions starting from amino-substituted intermediates. For instance, 2-fluoro-4-aminoacetophenone derivatives undergo diazotization and subsequent reaction with copper(I) chloride to replace the diazonium group with chlorine.

- Fluorination often employs Schiemann-type reactions, where diazonium salts are converted to fluorobenzenes using fluoroborate intermediates.

Nitration

- Nitration is typically conducted using a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–35°C) to control regioselectivity and minimize side reactions.

- For example, nitration of trifluoromethoxybenzene derivatives in dichloromethane solvent yields predominantly the para-nitro isomer (about 90%) with minor ortho isomer formation.

- Reaction conditions such as temperature control and solvent choice (e.g., dichloromethane, chloroform) are critical to achieving high selectivity and yield.

Representative Multi-Step Preparation Route

A comprehensive synthetic route to 1-chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene can be summarized as follows:

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination (Sandmeyer) | 2-fluoro-4-aminoacetophenone | NaNO2, HCl (diazotization), CuCl | 2-fluoro-4-chloroacetophenone | Amino group converted to chloro via diazonium salt |

| 2 | Nitration | 2-fluoro-4-chloroacetophenone | HNO3 + H2SO4, 0–35°C, chlorinated solvent (e.g., DCM) | 4-chloro-2-fluoro-5-nitroacetophenone | Controlled nitration to introduce nitro group |

| 3 | Introduction of OCF3 | Appropriate phenol or halogenated intermediate | Fluorination or nucleophilic substitution methods | 4-(trifluoromethoxy) substituted benzene | May precede or follow nitration depending on route |

| 4 | Final purification | Reaction mixture | Extraction, filtration, distillation | Pure this compound | Isolation by standard organic purification methods |

Detailed Research Findings and Experimental Conditions

Chlorination via Sandmeyer Reaction

- Diazotization of 2-fluoro-4-aminoacetophenone is performed in acidic aqueous medium (HCl), with sodium nitrite added at 0–5°C to form the diazonium salt.

- The diazonium salt is reacted with CuCl to substitute the amino group with chlorine.

- Reaction temperatures are maintained below 10°C to minimize side reactions.

- Yields reported are generally high, with minimal by-products.

Nitration

- The nitration mixture is carefully added to a cooled solution of the chlorinated intermediate in dichloromethane.

- Temperature is initially kept at 0–10°C during addition, then slowly raised to 30°C and maintained for 1 hour.

- After reaction completion, the mixture is quenched with ice water, and organic layers separated.

- The para-nitro isomer is the major product (~90%) with minor ortho isomer formation.

- The crude product is purified by solvent extraction and evaporation.

Trifluoromethoxy Group Introduction

- Methods include fluorination of phenolic precursors or nucleophilic substitution of halogenated precursors with trifluoromethoxide sources.

- For example, bromination of 4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide yields the corresponding benzyl bromide intermediate.

- Subsequent nucleophilic substitution with phenols under basic conditions (K2CO3 in DMF) at 80°C affords trifluoromethoxy-substituted aromatic ethers.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents / Catalysts | Solvent(s) | Temperature Range | Reaction Time | Yield / Selectivity Notes |

|---|---|---|---|---|---|

| Diazotization + Sandmeyer Chlorination | NaNO2, HCl, CuCl | Aqueous HCl | 0–10°C | 1–2 hours | High yield, selective chlorination |

| Nitration | HNO3 + H2SO4 | Dichloromethane (DCM) | 0–35°C | 2–5 hours | ~90% para-nitro isomer, minor ortho isomer |

| Bromination of Benzyl Alcohol | PBr3 | DCM | 0°C to RT | Until completion | Efficient conversion to benzyl bromide |

| Nucleophilic Substitution | K2CO3 | DMF | 80°C | ~10 hours | High conversion, suitable for OCF3 introduction |

Notes on Practical Considerations

- The sequence of introducing substituents is critical to avoid deactivation or undesired side reactions.

- Use of low temperatures during diazotization and nitration is essential for regioselectivity and safety.

- Solvent choice (chlorinated solvents like DCM) facilitates good solubility and reaction control.

- Purification steps often involve solvent extraction, drying, and evaporation under reduced pressure.

Analyse Chemischer Reaktionen

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethoxy group, using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2-fluoro-4-(trifluoromethoxy)aniline .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene is utilized in the synthesis of various pharmaceuticals due to its unique electronic properties and ability to form stable intermediates. Its nitro group can be reduced to amines, which are valuable in drug development.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against resistant strains of bacteria. A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a precursor for synthesizing novel antimicrobial agents with enhanced activity profiles against Gram-positive and Gram-negative bacteria.

Agrochemicals

This compound is also explored in the development of agrochemicals, particularly as a herbicide or pesticide. The trifluoromethoxy group enhances lipophilicity and biological activity.

Case Study: Herbicidal Activity

A study conducted by agricultural scientists showed that formulations containing this compound exhibited significant herbicidal properties against common weeds. The research indicated that the compound disrupts photosynthesis in target plants, leading to effective weed management strategies.

Materials Science

The compound's unique fluorinated structure makes it a candidate for advanced materials, including polymers and coatings that require chemical resistance and thermal stability.

Case Study: Development of Fluorinated Polymers

Research has indicated that incorporating this compound into polymer matrices enhances their thermal stability and chemical resistance. A study published in Polymer Science demonstrated that films made from such polymers maintained integrity under extreme conditions, making them suitable for industrial applications.

Table 1: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceuticals | Antimicrobial properties |

| Agrochemicals | Development of herbicides | Effective weed management |

| Materials Science | Creation of advanced polymers | Enhanced thermal stability and chemical resistance |

Table 2: Case Studies Summary

| Study Reference | Application Area | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Medicinal Chemistry | Effective antimicrobial agents synthesized |

| Agricultural Science Journal | Agrochemicals | Significant herbicidal activity observed |

| Polymer Science Journal | Materials Science | Improved thermal stability in polymer films |

Wirkmechanismus

The mechanism of action of 1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the nitro group can facilitate interactions with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural similarities, differing primarily in substituent positions or halogen types:

| Compound Name | Substituent Positions | Similarity Score | CAS Number | Key Differences |

|---|---|---|---|---|

| 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | Cl (1), NO₂ (2), OCF₃ (4) | 0.84 | 158579-81-8 | Nitro at position 2 vs. 5 |

| 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | Cl (2), NO₂ (4), OCF₃ (1) | 0.83 | 448-38-4 | Altered substituent distribution |

| 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene | Cl (4), NO₂ (2), OCF₃ (1) | 0.81 | 1598-42-1 | Chloro and nitro positions swapped |

| 1-Fluoro-2-(trifluoromethoxy)benzene | F (1), OCF₃ (2) | N/A | N/A | Lacks nitro and chloro groups |

| 1-Bromo-2-(trifluoromethoxy)benzene | Br (1), OCF₃ (2) | N/A | N/A | Bromine replaces chlorine |

Key Observations :

- Positional isomerism significantly impacts electronic properties. For example, shifting the nitro group from position 5 (target compound) to position 2 (CAS 158579-81-8) reduces steric hindrance but alters resonance effects .

- Halogen substitution : Bromine analogs (e.g., 1-Bromo-2-(trifluoromethoxy)benzene) exhibit lower electronegativity compared to chlorine, affecting reactivity in cross-coupling reactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- The nitro group in the target compound increases molecular weight and reduces solubility in polar solvents compared to non-nitro analogs .

- Trifluoromethoxy-containing compounds generally exhibit higher boiling points due to increased molecular mass and dipole interactions .

Biologische Aktivität

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene, a compound with the molecular formula and CAS number 121-17-5, is recognized for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 225.55 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 240.1 ± 20.0 °C |

| Melting Point | 61 °C |

| LogP | 2.66 |

| Hazard Codes | Xi: Irritant |

The biological activity of this compound can be attributed to its nitro group, which is known to undergo reduction in biological systems, leading to the formation of reactive nitrogen species (RNS). These species can interact with various cellular targets, including proteins and nucleic acids, thereby exerting antimicrobial and anticancer effects.

Nitro Group Reduction

The nitro group in this compound is crucial for its biological efficacy. Studies have shown that compounds containing nitro groups can release nitric oxide () upon reduction, which plays a significant role in microbial inhibition and tumor cell apoptosis .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the trifluoromethoxy and nitro groups significantly influence the compound's biological activity. The presence of trifluoromethyl groups enhances lipophilicity and membrane permeability, which are essential for effective drug action .

Key Findings from SAR Studies:

- Increased Potency : The introduction of trifluoromethyl groups has been associated with increased potency against various bacterial strains.

- Selectivity : The compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, suggesting a therapeutic window for potential use in cancer therapy .

Case Studies

Several studies have investigated the biological activity of similar compounds with either trifluoromethoxy or nitro substituents:

- Antimicrobial Activity : A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus as low as 2.4 μM, indicating strong antibacterial properties .

- Anticancer Activity : In vitro testing revealed that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .

- Mechanistic Insights : Research on related triazine compounds highlighted the importance of intracellular release in mediating their antibacterial effects, suggesting that similar mechanisms may apply to this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via stepwise functionalization of benzene derivatives. For example, nitration and halogenation steps are critical. describes the use of thionyl chloride (SOCl₂) and dimethylformamide (DMF) in benzene or dichloromethane (DCM) under reflux (4–6 hours) to generate nitro-substituted benzoyl chloride intermediates. Reaction temperature and solvent choice significantly impact yield: benzene reflux (~80°C) favors higher purity, while DCM reduces side reactions due to milder conditions .

- Key Considerations :

- Use DMF as a catalyst to accelerate acylation.

- Monitor reaction progress via TLC (silica gel F254, chloroform:methanol 9:1 mobile phase) .

Q. How can the substituent positions (chloro, fluoro, nitro, trifluoromethoxy) be confirmed in the final compound?

- Analytical Workflow :

¹H/¹⁹F NMR : Identify substituent positions via coupling patterns and chemical shifts. For example, the trifluoromethoxy group (-OCF₃) shows a distinct triplet in ¹⁹F NMR at δ −58 ppm .

HPLC-PDA : Assess purity using a C18 column with a methanol/ammonium formate gradient (UV detection at 240–320 nm) .

Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitro group at position 5 is meta to the trifluoromethoxy group, creating electronic deactivation. This reduces nucleophilic aromatic substitution (SNAr) rates but stabilizes intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). highlights that nitro groups enhance oxidative addition efficiency in palladium catalysts .

- Data Contradiction : While nitro groups typically act as electron-withdrawing groups (EWGs), computational studies suggest that their positioning in this compound may create localized electron-rich regions due to resonance effects, requiring tailored ligand systems .

Q. What strategies mitigate decomposition during storage, particularly nitro group instability under ambient conditions?

- Stability Protocols :

- Store at 0–6°C in amber vials to prevent photodegradation .

- Use anhydrous solvents (e.g., THF) for long-term storage, as moisture accelerates nitro group reduction to amines .

- Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored under nitrogen .

Methodological Challenges & Solutions

Q. How can competing side reactions (e.g., demethylation of trifluoromethoxy groups) be suppressed during functionalization?

- Optimization Strategies :

- Use low-temperature conditions (−20°C) for lithiation to prevent cleavage of the -OCF₃ group .

- Replace strong bases (e.g., LDA) with milder alternatives like K₂CO₃ in polar aprotic solvents (DMF or DMSO) .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

- Modeling Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.